molecular formula C10H19NO3 B3420267 (2R,3S)-tert-Butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate CAS No. 1807941-04-3

(2R,3S)-tert-Butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate

Cat. No. B3420267
CAS RN: 1807941-04-3
M. Wt: 201.26 g/mol
InChI Key: RLHMCXQTIPFLRQ-SFYZADRCSA-N
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Description

(2R,3S)-tert-Butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylic acid derivatives. This compound is widely used in scientific research as a chiral building block for the synthesis of various biologically active compounds.

Mechanism of Action

The exact mechanism of action of (2R,3S)-tert-Butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate is not well understood. However, it is believed that this compound acts as a chiral auxiliary in the synthesis of biologically active compounds, which allows for the formation of enantiomerically pure products. In addition, (2R,3S)-tert-Butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate may also have other biological activities that have not yet been fully characterized.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2R,3S)-tert-Butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate. However, it is known that this compound is relatively non-toxic and has low environmental impact, which makes it a suitable candidate for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2R,3S)-tert-Butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate is its versatility as a chiral building block. This compound can be used in a wide range of synthetic reactions to produce enantiomerically pure products. In addition, (2R,3S)-tert-Butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate is relatively easy to synthesize and is commercially available.
One of the limitations of (2R,3S)-tert-Butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate is that it may not be suitable for use in some synthetic reactions due to its specific stereochemistry. In addition, the cost of this compound may be prohibitive for some research groups.

Future Directions

There are many potential future directions for the use of (2R,3S)-tert-Butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate in scientific research. One area of interest is the development of new synthetic methods that utilize this compound as a chiral building block. In addition, (2R,3S)-tert-Butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate may have potential applications in the development of new drugs and other biologically active compounds. Finally, further research is needed to fully understand the mechanism of action and biological activities of this compound.

Scientific Research Applications

(2R,3S)-tert-Butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate is a versatile chiral building block that has been widely used in the synthesis of various biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. For example, this compound has been used in the synthesis of antiviral agents, anticancer agents, and anti-inflammatory agents. In addition, (2R,3S)-tert-Butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate has been used as a chiral ligand in asymmetric catalysis, which is a powerful tool for the synthesis of enantiomerically pure compounds.

properties

IUPAC Name

tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHMCXQTIPFLRQ-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1807941-04-3, 817554-87-3
Record name rac-tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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